3-(Phenethylsulfonyl)azetidine
CAS No.:
Cat. No.: VC16202297
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2S |
|---|---|
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | 3-(2-phenylethylsulfonyl)azetidine |
| Standard InChI | InChI=1S/C11H15NO2S/c13-15(14,11-8-12-9-11)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
| Standard InChI Key | JUEFJZHOJBZERX-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)S(=O)(=O)CCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-(phenethylsulfonyl)azetidine is C₁₁H₁₅NO₂S, with a molecular weight of 225.31 g/mol. Its IUPAC name is 3-(2-phenylethylsulfonyl)azetidine, reflecting the phenethyl chain (-CH₂CH₂C₆H₅) attached to the sulfonyl group at the 3-position of the azetidine ring. The sulfonyl group (-SO₂-) introduces significant polarity, influencing both the compound’s solubility and reactivity.
Key structural features include:
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Azetidine Ring: A four-membered saturated ring containing one nitrogen atom, contributing to ring strain and nucleophilic character at the nitrogen.
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Sulfonyl Group: Enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitution reactions.
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Phenethyl Moiety: Provides aromaticity and lipophilicity, which can modulate interactions with biological targets.
The canonical SMILES representation, C1C(CN1)S(=O)(=O)CCC2=CC=CC=C2, underscores the connectivity of these functional groups .
Synthetic Methodologies
Catalytic Intramolecular Aminolysis of Epoxy Amines
A breakthrough in azetidine synthesis involves La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method, reported by Kuriyama et al. (2021), achieves high regioselectivity and yields (up to 81%) under mild conditions . For example, treating cis-3,4-epoxy amine precursors with La(OTf)₃ in 1,2-dichloroethane (DCE) at reflux selectively forms azetidines over pyrrolidines (2aa/3aa >20:1) . This approach tolerates acid-sensitive functional groups, making it suitable for complex molecule synthesis.
Ring-Opening and Cyclization Strategies
Patent literature describes alternative routes involving ring-opening reactions of aziridines with sulfonyl chlorides. For instance, reacting aziridines with benzenesulfonyl chloride under Lewis acid catalysis (e.g., BF₃) yields azetidine sulfonates . A representative procedure involves:
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Aziridine Activation: Treatment with benzenesulfonyl chloride in dichloromethane.
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Cyclization: Using Brønsted acids (e.g., HCl) to induce ring expansion.
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Workup: Extraction with organic solvents (e.g., CH₂Cl₂) and purification via silica gel chromatography .
These methods, while effective, often require rigorous optimization of reaction conditions to minimize side reactions such as over-oxidation or polymerization.
Chemical Reactivity and Functionalization
The sulfonyl group in 3-(phenethylsulfonyl)azetidine serves as a versatile handle for further derivatization:
Nucleophilic Substitution
The electron-withdrawing nature of the sulfonyl group activates the β-carbon for nucleophilic attack. For example:
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Amine Substitution: Reaction with primary or secondary amines (e.g., isopropylamine) in the presence of triethylamine yields N-alkylated azetidines .
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Reduction: Hydride agents (e.g., LiAlH₄) reduce the sulfonyl group to thioethers, though this is less common due to competing ring-opening pathways.
Ring-Opening Reactions
Under acidic or basic conditions, the azetidine ring undergoes cleavage. For instance:
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Acid-Mediated Hydrolysis: Concentrated HCl opens the ring to form γ-amino sulfonic acids.
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Base-Induced Elimination: Strong bases (e.g., NaOH) deprotonate the nitrogen, leading to β-elimination and formation of allylic sulfones .
Applications in Drug Discovery and Materials Science
Pharmaceutical Relevance
Azetidine derivatives are prized in medicinal chemistry for their:
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Conformational Rigidity: The strained ring enforces specific three-dimensional orientations, enhancing target binding selectivity.
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Metabolic Stability: Sulfonyl groups resist oxidative degradation, improving pharmacokinetic profiles.
While specific biological data for 3-(phenethylsulfonyl)azetidine remain limited, structurally related compounds exhibit activity as:
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Dopamine Receptor Modulators: Analogues with piperazine-azetidine hybrids show antipsychotic effects .
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Enzyme Inhibitors: Sulfonamide-containing azetidines inhibit proteases and kinases in preclinical studies .
Polymer and Materials Chemistry
The compound’s dual functionality (azetidine + sulfonyl) enables its use as:
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Monomer for Step-Growth Polymerization: Forms polyamides or polysulfones with tunable thermal properties.
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Crosslinking Agent: Reacts with diols or diamines to create hydrogels for biomedical applications.
Physicochemical Properties and Stability
| Property | Value/Description |
|---|---|
| Melting Point | Not reported (typically oily liquid) |
| Solubility | Soluble in DCM, THF; insoluble in H₂O |
| Stability | Sensitive to strong acids/bases |
| Spectral Data (¹H NMR) | δ 3.8–4.2 (m, azetidine CH₂), δ 7.2–7.4 (m, aromatic H) |
Stability studies indicate decomposition above 150°C, with the sulfonyl group undergoing thermal elimination to release SO₂ .
Comparison with Related Azetidine Derivatives
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3-(Phenylsulfanyl)azetidine (PubChem CID 54183511): Replacing the sulfonyl with a thioether group reduces electrophilicity but enhances lipophilicity .
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3-Methylazetidine: Lacks the sulfonyl moiety, exhibiting higher basicity and ring strain .
Future Directions and Challenges
Current research gaps include:
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Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral azetidine sulfonates.
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In Vivo Pharmacological Studies: Evaluating bioavailability and toxicity profiles for therapeutic applications.
Advances in flow chemistry and computational modeling are poised to address these challenges, enabling broader utilization of 3-(phenethylsulfonyl)azetidine in industrial and academic settings .
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